3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound has garnered interest in various fields, including materials science, drug discovery, and medicinal chemistry.
Preparation Methods
The synthesis of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions (1,3) of the bicyclo[1.1.1]pentane core.
Chemical Reactions Analysis
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amine group to a corresponding nitro or nitrile compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups at the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules due to its unique three-dimensional structure and stability.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: This compound has a trifluoropropyl group instead of the dichloro-fluorophenyl group, which imparts different chemical and physical properties.
3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of the amine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FN/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQJDNUDYNZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C(=C3)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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